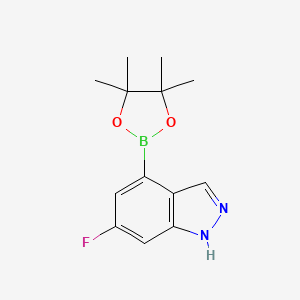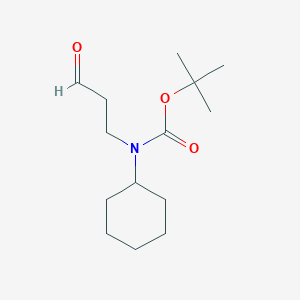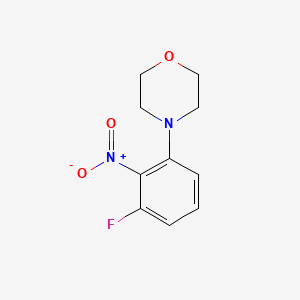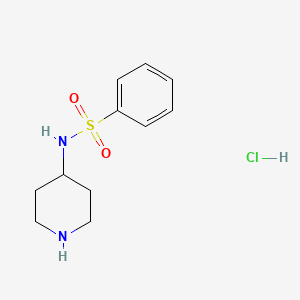
methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Descripción general
Descripción
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 . It is a solid substance .
Molecular Structure Analysis
The InChI code for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is 1S/C6H7BrN2O2/c1-9-3-4 (7)8-5 (9)6 (10)11-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a solid substance . It should be stored in an inert atmosphere at room temperature . .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, focusing on six unique fields:
Pharmaceuticals and Drug Development
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its imidazole ring is a common structural motif in many drugs, contributing to their biological activity. This compound can be used to develop new drugs with potential applications in treating infections, inflammation, and cancer .
Antimicrobial Agents
The imidazole ring in methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is known for its antimicrobial properties. Researchers have explored its use in synthesizing compounds that exhibit strong antibacterial and antifungal activities. These derivatives can be crucial in developing new treatments for resistant microbial strains .
Catalysis
In the field of catalysis, methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate serves as a ligand in the formation of metal complexes. These complexes can act as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes. The presence of the bromine atom enhances the reactivity and selectivity of these catalytic systems .
Material Science
This compound is also utilized in material science for the synthesis of advanced materials. Its derivatives can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, conductivity, and mechanical strength. These materials have applications in electronics, coatings, and nanotechnology .
Agricultural Chemistry
In agricultural chemistry, methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is used to develop agrochemicals, including herbicides and fungicides. Its derivatives can help protect crops from pests and diseases, improving agricultural productivity and sustainability .
Biochemical Research
The compound is valuable in biochemical research for studying enzyme mechanisms and protein interactions. Its imidazole ring can mimic the histidine residues in proteins, making it useful in probing enzyme active sites and understanding biochemical pathways .
Safety and Hazards
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c .
Propiedades
IUPAC Name |
methyl 4-bromo-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZBNMDDJUDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693360 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
CAS RN |
864076-05-1 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


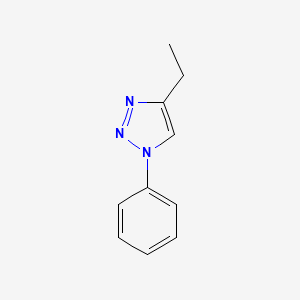

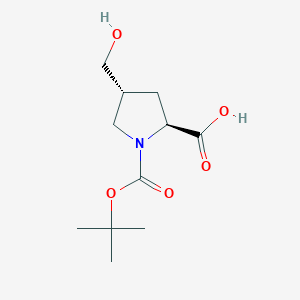

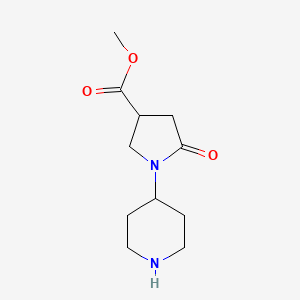

![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
